molecular formula C8H16OS B14725293 S-tert-butyl butanethioate CAS No. 6330-43-4

S-tert-butyl butanethioate

Cat. No.: B14725293
CAS No.: 6330-43-4
M. Wt: 160.28 g/mol
InChI Key: BVMZYBZGPGIIQF-UHFFFAOYSA-N
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Description

S-tert-butyl butanethioate is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-tert-butyl butanethioate typically involves the reaction of butanoyl chloride with tert-butyl thiol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester. The general reaction scheme is as follows:

Butanoyl chloride+tert-butyl thiolS-tert-butyl butanethioate+HCl\text{Butanoyl chloride} + \text{tert-butyl thiol} \rightarrow \text{this compound} + \text{HCl} Butanoyl chloride+tert-butyl thiol→S-tert-butyl butanethioate+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to improve the synthesis of various tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

S-tert-butyl butanethioate undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thioester group can be substituted by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the thioester under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Amides, esters, and other derivatives.

Scientific Research Applications

S-tert-butyl butanethioate has several applications in scientific research:

    Biology: Studied for its potential role in biochemical pathways involving thioesters.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-tert-butyl butanethioate involves its reactivity as a thioester. The sulfur atom in the thioester group can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl acetate: An ester with similar tert-butyl group but with an oxygen atom instead of sulfur.

    Butyl butanoate: An ester with a butyl group instead of tert-butyl.

    tert-Butyl butanoate: An ester with both tert-butyl and butanoate groups but with an oxygen atom.

Uniqueness

S-tert-butyl butanethioate is unique due to the presence of the sulfur atom in the thioester group, which imparts distinct chemical properties compared to oxygen-containing esters. This uniqueness makes it valuable in specific synthetic applications where sulfur reactivity is desired.

Properties

CAS No.

6330-43-4

Molecular Formula

C8H16OS

Molecular Weight

160.28 g/mol

IUPAC Name

S-tert-butyl butanethioate

InChI

InChI=1S/C8H16OS/c1-5-6-7(9)10-8(2,3)4/h5-6H2,1-4H3

InChI Key

BVMZYBZGPGIIQF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)SC(C)(C)C

Origin of Product

United States

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